molecular formula C11H8BrF3O3 B009097 Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate CAS No. 104222-46-0

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Cat. No.: B009097
CAS No.: 104222-46-0
M. Wt: 325.08 g/mol
InChI Key: SWZVGWDMALRZMD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is a useful research compound. Its molecular formula is C11H8BrF3O3 and its molecular weight is 325.08 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate (CAS Number: 104222-46-0) is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8BrF3O3
  • Molecular Weight : 325.08 g/mol
  • Synthesis : The compound is synthesized through a multi-step reaction involving various reagents such as LDA and isopropylmagnesium chloride under controlled conditions .

Pharmacological Profile

This compound exhibits notable biological activities that can be categorized into several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antibacterial agent. In vitro studies show varying minimum inhibitory concentrations (MICs) against different bacterial strains.

Bacterial Strain MIC (μg/ml)
Staphylococcus aureus0.10
Escherichia coli0.05
Pseudomonas aeruginosa0.15

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm its efficacy and safety .

2. Cytotoxicity

The compound's cytotoxic effects have been evaluated in several cancer cell lines. In a study examining its effects on human cancer cells, it was found to induce apoptosis through mitochondrial pathways. The presence of trifluoromethyl groups is believed to enhance the lipophilicity of the compound, facilitating cellular uptake and subsequent cytotoxic effects.

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Preliminary data indicate that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to significant interactions with other pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Interaction : By inhibiting key metabolic enzymes, the compound can disrupt essential biochemical pathways in microbial cells.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptosis by activating caspases and disrupting mitochondrial membrane potential.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study demonstrated that the compound exhibited a broad spectrum of antibacterial activity with lower MIC values compared to standard antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity in Cancer Research

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism was linked to its ability to induce oxidative stress within the cells .

Properties

IUPAC Name

ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVGWDMALRZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442252
Record name ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104222-46-0
Record name ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an emulsion of diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate (3.25 g) in water (4 ml) was added p-toluenesulfonic acid (4 mg) and refluxed for 3 hours with vigorous stirring. After cooling, the reaction mixture was extracted with dichloromethane (8 ml×4). The organic layer was washed with water saturated with sodium chloride, dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from dichloromethane-n-hexane to give the title compound (1.51 g), mp 85°-88° C.
Name
diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.